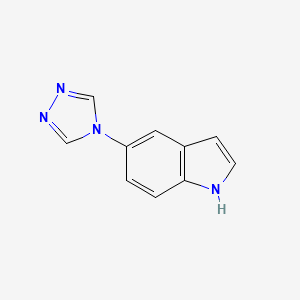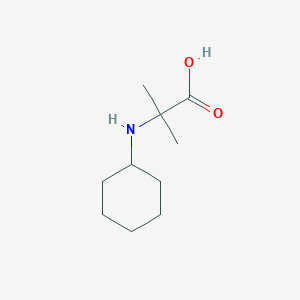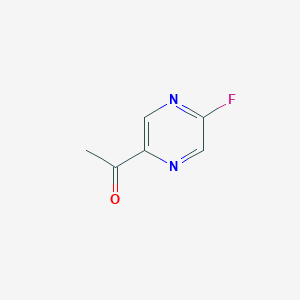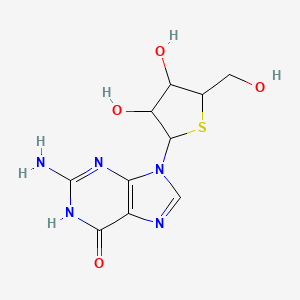
4'-Thioguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Thioguanosine is a modified nucleoside where the oxygen atom at the 4’ position of the ribose ring is replaced by a sulfur atom. This compound is a derivative of guanosine and is known for its unique properties and applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-thioguanosine typically involves the conversion of guanosine through a series of chemical reactions. One common method includes the transient O-trimethylsilylation of guanosine, followed by the reaction with 2-cyanoethanethiol in the presence of N-methylpyrrolidine. This process yields 2-N-phenylacetyl-6-thioguanosine derivatives, which are then subjected to in situ dimethoxytritylation to produce the final product .
Industrial Production Methods: While specific industrial production methods for 4’-thioguanosine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and application.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Thioguanosine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to its corresponding thiol form.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of 4’-thioguanosine .
Applications De Recherche Scientifique
4’-Thioguanosine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4’-thioguanosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The sulfur atom in the ribose ring enhances the compound’s stability and resistance to enzymatic degradation. This modification allows 4’-thioguanosine to act as a potent inhibitor of nucleic acid synthesis, leading to the disruption of DNA and RNA functions .
Molecular Targets and Pathways: 4’-Thioguanosine primarily targets enzymes involved in nucleic acid metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT). It is converted to its active form, 6-thioguanosine monophosphate (TGMP), which is further phosphorylated to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP). These active metabolites are incorporated into DNA and RNA, causing strand breaks and perturbing transcription and replication processes .
Comparaison Avec Des Composés Similaires
4-Thiouridine: Another thionucleoside where the oxygen atom at the 4’ position of uridine is replaced by sulfur.
6-Thioinosine: A thionucleoside derivative of inosine with a sulfur atom at the 6’ position.
6-Thioguanine: A thiopurine analog used in the treatment of leukemia and other cancers.
Uniqueness of 4’-Thioguanosine: 4’-Thioguanosine is unique due to its specific modification at the 4’ position of the ribose ring, which imparts distinct chemical and biological properties. This modification enhances the compound’s stability and resistance to enzymatic degradation, making it a valuable tool in various research applications .
Propriétés
Formule moléculaire |
C10H13N5O4S |
|---|---|
Poids moléculaire |
299.31 g/mol |
Nom IUPAC |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19) |
Clé InChI |
YMZKESWXOOXHIW-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(S3)CO)O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



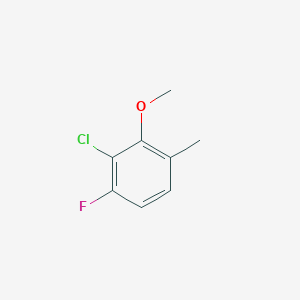
![Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13887860.png)
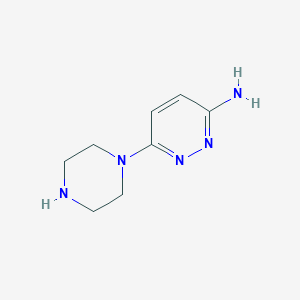
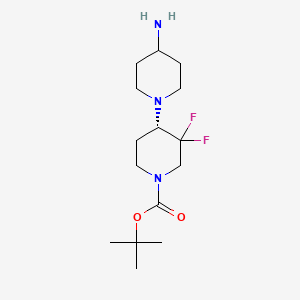
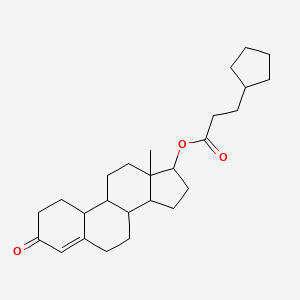
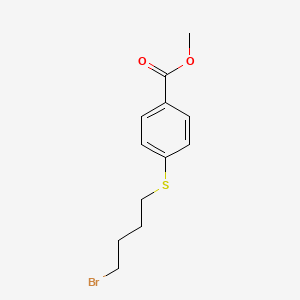
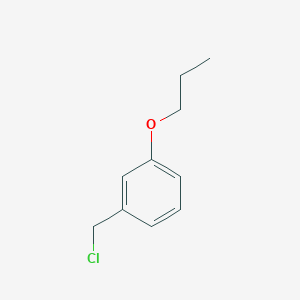
![Tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13887886.png)
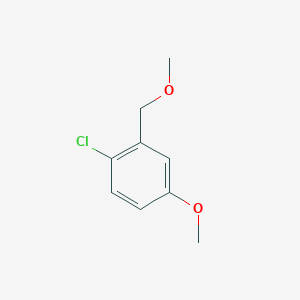
![(R)-2-(Benzo[D][1,3]dioxol-5-YL)piperazine](/img/structure/B13887893.png)
